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Compound of Interest

Compound Name: Contezolid phosphoramidic acid

Cat. No.: B12419876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Contezolid acefosamil (CZA) is a novel oxazolidinone antibiotic designed as a water-soluble

prodrug of contezolid (CZD). This design allows for both intravenous (IV) and oral

administration, addressing the poor water solubility of its parent compound. CZA exhibits high

aqueous solubility (>200 mg/mL) and is rapidly converted in vivo to the active drug, contezolid.

This document provides a detailed protocol for the chemical synthesis of contezolid acefosamil,

compiled from published literature and patent filings. The synthesis involves a multi-step

process commencing with the preparation of key intermediates, followed by the construction of

the phosphoramidate moiety and subsequent acylation to yield the final product.

Introduction
Contezolid is a next-generation oxazolidinone antibiotic with potent activity against a wide

range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

A significant limitation of contezolid is its low aqueous solubility, which hampers the

development of an intravenous formulation. To overcome this, contezolid acefosamil was

developed as a water-soluble prodrug. This application note details the synthetic route to

contezolid acefosamil, providing researchers with the necessary information to replicate its

synthesis for research and development purposes.
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Synthesis Overview
The synthesis of contezolid acefosamil can be broadly divided into two main stages:

Synthesis of the Contezolid Phosphoramidic Acid Intermediate: This stage involves the

preparation of a key mesylate intermediate from a protected contezolid precursor. This is

followed by an N-alkylation reaction with a phosphoramidate synthon and subsequent

deprotection to yield the phosphoramidic acid.

Final Acylation: The phosphoramidic acid intermediate is then acylated to produce the final

product, contezolid acefosamil.

The overall synthetic workflow is depicted in the following diagram:
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Stage 1: Synthesis of Contezolid Phosphoramidic Acid

Stage 2: Final Acylation
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Caption: Synthetic workflow for Contezolid Acefosamil.

Experimental Protocols
Stage 1: Synthesis of Contezolid Phosphoramidic Acid
Step 1a: Synthesis of ((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl

methanesulfonate (Mesylate Intermediate)

Reagents and Materials:
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(R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Contezolid

Alcohol Precursor)

Triethylamine (TEA)

Methanesulfonyl chloride (MsCl)

Dichloromethane (DCM)

Procedure:

To a solution of the contezolid alcohol precursor in dichloromethane, add triethylamine.

Cool the mixture in an ice bath.

Slowly add methanesulfonyl chloride to the cooled solution.

Stir the reaction mixture at room temperature until the reaction is complete (monitor by

TLC or LC-MS).

Upon completion, quench the reaction with water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude mesylate intermediate.

The crude product can be purified by column chromatography on silica gel.

Step 1b: Synthesis of Dimethyl (isoxazol-3-yl)phosphoramidate (Phosphoramidate Synthon)

Reagents and Materials:

Isoxazol-3-amine

Dimethyl phosphite

Carbon tetrachloride

Triethylamine
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Dichloromethane (DCM)

Procedure:

Dissolve isoxazol-3-amine in dichloromethane.

Add dimethyl phosphite and triethylamine to the solution.

Cool the mixture in an ice bath and add a solution of carbon tetrachloride in

dichloromethane dropwise.

Allow the reaction to warm to room temperature and stir until completion.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the residue by flash chromatography to yield the desired phosphoramidate synthon.

Step 1c: Synthesis of N-(((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-

yl)methyl)-P,P-dimethyl-N-(isoxazol-3-yl)phosphonamidic diamide (N-Alkylated

Phosphoramidate)

Reagents and Materials:

Mesylate Intermediate

Dimethyl (isoxazol-3-yl)phosphoramidate

Lithium tert-butoxide (LiOt-Bu)

Tetrahydrofuran (THF)

Procedure:

Dissolve the phosphoramidate synthon in anhydrous tetrahydrofuran.

Add lithium tert-butoxide and stir the mixture at room temperature.
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Add a solution of the mesylate intermediate in tetrahydrofuran.

Stir the reaction mixture at room temperature until the starting material is consumed.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.

Step 1d: Synthesis of Contezolid Phosphoramidic Acid

Reagents and Materials:

N-Alkylated Phosphoramidate

Trimethylsilyl iodide (TMSI)

Dichloromethane (DCM)

Procedure:

Dissolve the N-alkylated phosphoramidate in dichloromethane.

Cool the solution to 0 °C and add trimethylsilyl iodide.

Stir the reaction at room temperature until completion (as monitored by LC-MS).

Concentrate the reaction mixture under reduced pressure to obtain the crude

phosphoramidic acid.

Stage 2: Final Acylation
Step 2: Synthesis of Contezolid Acefosamil

Reagents and Materials:
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Contezolid Phosphoramidic Acid

Acetic anhydride (Ac₂O)

Sodium acetate (NaOAc) or Triethylamine (TEA)

Acetonitrile (ACN)

Procedure:

Suspend the crude phosphoramidic acid in acetonitrile.

Add sodium acetate or triethylamine, followed by acetic anhydride.

Stir the mixture at room temperature until the reaction is complete.

The crude product can be purified by reverse-phase HPLC to yield contezolid acefosamil.

Quantitative Data Summary
Step Product

Starting
Material

Reagents Solvent Yield (%) Purity (%)

1a

Mesylate

Intermediat

e

Contezolid

Alcohol

Precursor

TEA, MsCl DCM ~75% >95%

1c

N-Alkylated

Phosphora

midate

Mesylate

Intermediat

e

Dimethyl

(isoxazol-

3-

yl)phospho

ramidate,

LiOt-Bu

THF ~45% >95%

1d & 2
Contezolid

Acefosamil

N-Alkylated

Phosphora

midate

TMSI,

Ac₂O,

NaOAc/TE

A

DCM, ACN
~37% (for

two steps)

>98%

(after

HPLC)

Note: Yields are based on published data and may vary depending on experimental conditions.
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Reagents and Equipment
Chemicals: All reagents should be of analytical grade or higher and used as received unless

otherwise noted. Anhydrous solvents should be used where specified.

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary

evaporator, thin-layer chromatography (TLC) plates, column chromatography supplies (silica

gel), and a high-performance liquid chromatography (HPLC) system for purification and

analysis.

Safety Precautions
This synthesis should be carried out in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should

be worn at all times.

Handle all chemicals with care, referring to their respective Material Safety Data Sheets

(MSDS) for specific handling and disposal instructions.

Trimethylsilyl iodide is corrosive and moisture-sensitive; it should be handled under an inert

atmosphere.

Conclusion
This application note provides a comprehensive protocol for the synthesis of contezolid

acefosamil. By following the detailed procedures outlined, researchers can successfully

synthesize this important antibiotic prodrug for further study and development. The provided

data and methodologies are intended to serve as a valuable resource for the scientific

community engaged in the field of antibiotic research and drug discovery.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Contezolid Acefosamil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419876#contezolid-acefosamil-synthesis-protocol-
and-reagents]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12419876#contezolid-acefosamil-synthesis-protocol-and-reagents
https://www.benchchem.com/product/b12419876#contezolid-acefosamil-synthesis-protocol-and-reagents
https://www.benchchem.com/product/b12419876#contezolid-acefosamil-synthesis-protocol-and-reagents
https://www.benchchem.com/product/b12419876#contezolid-acefosamil-synthesis-protocol-and-reagents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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